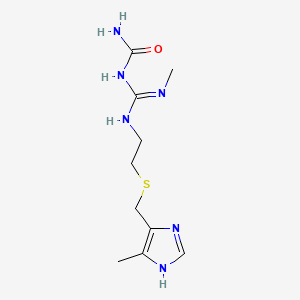

Cimetidine Amide Dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWANUFLANSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998346 | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77076-18-7 | |

| Record name | Guanylurea cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of Cimetidine Amide Dihydrochloride from Cimetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetidine, a foundational H2-receptor antagonist, is a critical molecule in pharmaceutical science. The synthesis of its derivatives is of significant interest for structure-activity relationship studies, the development of novel therapeutic agents, and for the qualification of impurities. This guide provides a comprehensive, in-depth technical overview of the synthesis of Cimetidine Amide Dihydrochloride from its parent compound, cimetidine. The primary synthetic route detailed herein is the acid-catalyzed hydrolysis of the cyanoguanidine moiety. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss methods for characterization and optimization. This document is intended to serve as a practical and authoritative resource for researchers engaged in medicinal chemistry and drug development.

Introduction: Context and Rationale

Cimetidine is a histamine H2-receptor antagonist that inhibits the production of stomach acid.[1][2] Its synthesis and the exploration of its chemical space have been subjects of extensive research. Cimetidine Amide Dihydrochloride is a key derivative, formally recognized as "Cimetidine EP Impurity C," highlighting its importance in the quality control and analysis of the active pharmaceutical ingredient (API).[3][4]

The conversion of the cyanoguanidine group in cimetidine to a primary amide alters the electronic and hydrogen-bonding properties of the molecule.[3] This modification provides a valuable intermediate for synthesizing new chemical entities and for studying how changes to the urea-equivalent cyanoguanidine moiety affect the molecule's interaction with the H2 receptor.[3] This guide focuses on the most direct and reliable method for this transformation: acid-catalyzed hydrolysis.

Chemical Principles and Reaction Mechanism

The core of this synthesis is the targeted conversion of the nitrile (-C≡N) group within cimetidine's cyanoguanidine structure into a primary amide (-CONH₂).[3] A common and effective method for this transformation is acid-catalyzed hydrolysis, typically employing hydrochloric acid (HCl).[3]

Causality of Reagent Choice: Hydrochloric acid serves a dual purpose in this reaction.[3]

-

Catalyst: It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This activation is crucial for facilitating the nucleophilic attack by water, which is a relatively weak nucleophile.

-

Salt Formation: Following the hydrolysis, the excess HCl protonates the basic nitrogen atoms in the imidazole ring and the guanidine group. This forms the stable, and often crystalline, dihydrochloride salt of the product, which aids in its isolation and handling.[3]

The mechanism proceeds through several distinct, equilibrium-driven steps until the final stable amide is formed.

Reaction Mechanism:

-

Protonation of the Nitrile: The reaction initiates with the protonation of the nitrile nitrogen by the acid (H₃O⁺), making the nitrile carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule acts as the nucleophile, attacking the electrophilic carbon atom of the protonated nitrile.

-

Proton Transfer: A proton is transferred from the attacking oxygen atom to a water molecule, neutralizing the oxygen.

-

Tautomerization: The resulting intermediate undergoes tautomerization to form the more stable amide.

This sequence effectively converts the cyano group into a primary amide.

Caption: Acid-catalyzed hydrolysis of the nitrile group in cimetidine.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and clear endpoints. The causality for each step is explained to provide a deeper understanding of the procedure.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| Cimetidine | >98% Purity | Sigma-Aldrich | Starting material |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | Catalyst and salt-forming agent |

| Deionized Water | Type I | Millipore | Nucleophile and solvent |

| Ethyl Acetate | ACS Grade | VWR | Organic solvent for extraction |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Baker | Neutralizing agent for quenching excess acid |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent for the organic phase |

| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | Reaction monitoring |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for Cimetidine Amide Dihydrochloride synthesis.

Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cimetidine (e.g., 5.0 g, 19.8 mmol).

-

Add 100 mL of 1N aqueous hydrochloric acid. The concentration of the acid is a key parameter; 1N is reported to be effective, providing sufficient catalytic protons and water as the nucleophile.[3]

-

Rationale: Using a defined molarity of acid ensures reproducibility. The volume ensures the starting material is fully solvated.

-

-

Hydrolysis Reaction:

-

Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

-

Stir the reaction vigorously for 12-16 hours.[3]

-

Rationale: Refluxing provides the necessary activation energy to overcome the stability of the nitrile group, accelerating the hydrolysis.[3] The extended reaction time is crucial to drive the reaction to completion.

-

-

In-Process Monitoring (Self-Validation):

-

After 12 hours, pause heating and allow the mixture to cool slightly. Withdraw a small aliquot (~0.1 mL).

-

Neutralize the aliquot with a few drops of saturated NaHCO₃ solution.

-

Spot the neutralized sample on a TLC plate alongside a standard of the cimetidine starting material.

-

Develop the plate using a mobile phase such as Dichloromethane:Methanol (9:1).

-

Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to cimetidine has disappeared.

-

Rationale: TLC provides a rapid and cost-effective method to visually confirm the consumption of the starting material, preventing premature workup or unnecessary heating that could lead to side products.[3]

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Carefully neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is critical to remove excess acid before extraction.[3]

-

Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Rationale: Ethyl acetate is a suitable solvent for extracting the neutral amide product while leaving inorganic salts in the aqueous phase. Multiple extractions ensure maximum product recovery.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cimetidine amide as a solid.

-

-

Purification (Optional but Recommended):

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure cimetidine amide.

-

To obtain the dihydrochloride salt, the purified free base can be dissolved in ethanol and treated with two equivalents of concentrated HCl, followed by precipitation with a non-polar solvent like diethyl ether.

-

Characterization and Validation

The identity and purity of the synthesized Cimetidine Amide Dihydrochloride must be confirmed through rigorous analytical techniques.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR Spectroscopy | Characteristic shifts confirming the presence of the amide group and the disappearance of the nitrile carbon signal. The full spectrum should match reference data. |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Detection of the molecular ion peak corresponding to the calculated mass of the free base (C₁₀H₁₈N₆OS, M.W. 270.35) and the dihydrochloride salt (C₁₀H₂₀Cl₂N₆OS, M.W. 343.28).[4] |

| Purity | HPLC | A single major peak with >95% purity is typically desired.[4] |

| Physical Characteristic | Melting Point | A sharp melting point consistent with reference values (e.g., 170-172°C for the dihydrochloride salt).[3] |

Optimization and Troubleshooting

The synthesis can be optimized by adjusting key parameters to maximize yield and purity while minimizing reaction time.[3]

-

Acid Concentration: While 1N HCl is effective, varying the concentration could influence the reaction rate. Higher concentrations may speed up the reaction but could also promote side reactions if not carefully controlled.

-

Temperature and Time: The reaction is typically performed at reflux to ensure a reasonable rate. Monitoring by TLC is essential to determine the optimal reaction time, preventing degradation from prolonged exposure to harsh acidic conditions.[3]

-

Purification Strategy: The efficiency of the extraction and washing steps directly impacts the final purity. Ensuring complete neutralization before extraction is vital to prevent the loss of the product as a salt in the aqueous layer.

Conclusion

This guide provides a robust and well-validated methodology for the synthesis of Cimetidine Amide Dihydrochloride from cimetidine via acid-catalyzed hydrolysis. By detailing the underlying chemical principles, offering a step-by-step protocol with clear rationales, and outlining methods for monitoring, purification, and characterization, this document serves as a comprehensive resource for chemists in the pharmaceutical industry. The successful synthesis of this important cimetidine derivative is a critical step for impurity standard qualification, structure-activity relationship studies, and the development of next-generation therapeutic agents.

References

-

Cimetidine Amide Dihydrochloride | 52568-80-6 - Benchchem.

-

CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia.

-

Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf - NIH.

-

Cimetidine Amide Dihydrochloride - LGC Standards.

-

US4520201A - Synthesis of cimetidine and analogs thereof - Google Patents.

-

EP0279161A2 - A process for the preparation of cimetidine - Google Patents.

-

The Hydrolysis of Amides - Chemistry LibreTexts.

-

Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.

-

Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry.

-

An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometery and High-Performance Liquid Chromatography in Pharmaceutical and Biological Fluids - Semantic Scholar.

Sources

what is the structure of Cimetidine Amide Dihydrochloride

An In-depth Technical Guide to the Structure of Cimetidine Amide Dihydrochloride

Introduction: Unveiling a Critical Cimetidine Analogue

Cimetidine Amide Dihydrochloride is a molecule of significant interest in pharmaceutical sciences, primarily recognized as a principal impurity and metabolite of Cimetidine, a widely known histamine H2-receptor antagonist used to treat gastrointestinal disorders.[1][2] Officially designated as Cimetidine EP Impurity C, its presence and quantification are critical for the quality control and safety assurance of Cimetidine drug products.[1][3]

Beyond its role as an impurity, this compound serves as a valuable chemical tool for researchers. The structural modification from Cimetidine's characteristic cyanoguanidine group to a urea (amide) moiety provides a unique probe for investigating structure-activity relationships (SAR) at the histamine H2 receptor.[3] Understanding the subtle yet crucial differences between the parent drug and its amide derivative allows scientists to gain deeper insights into the molecular interactions governing receptor binding and antagonism. This guide offers a comprehensive technical overview of the structure, synthesis, characterization, and significance of Cimetidine Amide Dihydrochloride for professionals in drug development and chemical research.

Chapter 1: Molecular Structure and Identification

The defining structural feature of Cimetidine Amide Dihydrochloride is the replacement of the cyano (-C≡N) group of the cyanoguanidine moiety in Cimetidine with a carboxamide group (-CONH₂), forming a urea derivative. The molecule retains the core imidazole ring and the flexible thioether side chain essential for its interaction with the H2 receptor. The compound is typically supplied as a dihydrochloride salt, where the basic nitrogen atoms of the imidazole ring and the guanidine-like group are protonated, enhancing its stability and aqueous solubility.

The structural relationship between Cimetidine and its amide derivative is visualized below.

Caption: Key structural transformation from Cimetidine to its amide derivative.

Table 1: Chemical Identifiers for Cimetidine Amide Dihydrochloride

| Identifier | Value | Source(s) |

| IUPAC Name | [methylamino-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]methylidene]urea;dihydrochloride | [1][3] |

| CAS Number | 52568-80-6 | [1][3][4][5] |

| Molecular Formula | C₁₀H₂₀Cl₂N₆OS | [4][5] |

| Molecular Weight | 343.28 g/mol | [1][4] |

| Canonical SMILES | CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl | [3] |

| InChI Key | AERDXOWIMPUTQK-UHFFFAOYSA-N | [3] |

| Synonyms | Cimetidine EP Impurity C, Cimetidine Carboxamide Dihydrochloride | [2][4][6] |

Chapter 2: Synthesis and Formation Pathway

The primary route for the deliberate synthesis of Cimetidine Amide Dihydrochloride is the direct chemical modification of its precursor, Cimetidine.[3] This transformation is also the likely pathway for its formation as a process-related impurity or degradation product.

Core Reaction: Acid-Catalyzed Hydrolysis

The conversion hinges on the hydrolysis of the nitrile (cyano) group within Cimetidine's cyanoguanidine moiety. A strong acid, typically hydrochloric acid (HCl), serves a dual role: it catalyzes the hydrolysis and subsequently forms the stable dihydrochloride salt of the product.[3] The reaction mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. This leads to the formation of a primary amide.

Caption: High-level workflow for the synthesis of Cimetidine Amide Dihydrochloride.

Experimental Protocol: Synthesis from Cimetidine

This protocol is a representative methodology based on established chemical principles.

-

Dissolution: Dissolve Cimetidine (1 equivalent) in an excess of aqueous hydrochloric acid (e.g., 6M HCl).

-

Reaction: Heat the mixture to reflux and maintain this temperature with stirring for 12-24 hours to ensure complete conversion of the nitrile group.[3]

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC) by observing the disappearance of the Cimetidine starting material.

-

Isolation: Upon completion, cool the reaction mixture. The product, Cimetidine Amide Dihydrochloride, may precipitate upon cooling or require concentration of the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield the purified crystalline solid.

-

Verification: Confirm the structure and purity of the final product using the analytical techniques detailed in Chapter 4.

Chapter 3: Physicochemical Properties

The physical and chemical properties of Cimetidine Amide Dihydrochloride are crucial for its handling, storage, and analysis as a reference standard.

Table 2: Physicochemical Data

| Property | Value / Description | Source(s) |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 170-172 °C | [2] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

| Storage | -20°C for long-term stability | [1][2] |

| Purity (Typical) | >95% (as determined by HPLC) | [1] |

The dihydrochloride salt form generally confers greater stability and crystallinity compared to the free base (Alternate CAS No. 77076-18-7).[1][2]

Chapter 4: Analytical Characterization and Structural Elucidation

A combination of spectroscopic and chromatographic methods is required for the unambiguous identification and quantification of Cimetidine Amide Dihydrochloride.

Caption: Integrated analytical approach for compound confirmation and analysis.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular backbone. Key diagnostic signals include the protons and carbons of the imidazole ring, the thioether side chain, and the methyl group. The most significant change compared to Cimetidine's spectrum would be the disappearance of the nitrile carbon signal (~118 ppm) and the appearance of a carbonyl carbon signal (~160 ppm) in the ¹³C NMR spectrum.[7] Advanced 2D NMR techniques can further confirm atomic connectivity.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying functional groups. The spectrum of Cimetidine Amide Dihydrochloride is expected to show characteristic absorption bands for the amide group, including N-H stretching vibrations and a strong C=O (carbonyl) stretching band, which are absent in Cimetidine.[3] Conversely, the sharp C≡N (nitrile) stretching vibration (~2176 cm⁻¹) characteristic of Cimetidine will be absent.[7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition (C₁₀H₁₈N₆OS).[1] Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which provides confirmatory structural information by identifying characteristic cleavages within the molecule, such as the thioether linkage or side chain.[3]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating Cimetidine Amide Dihydrochloride from Cimetidine and other related impurities, as well as for determining its purity.[3]

Protocol: Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the imidazole chromophore (e.g., 220 nm).

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.

-

Analysis: Inject the sample and compare the retention time and peak area to a certified reference standard of Cimetidine Amide Dihydrochloride for identification and quantification.

-

Chapter 5: Significance in Pharmaceutical Science

The relevance of Cimetidine Amide Dihydrochloride is twofold, spanning both the practical needs of quality control and the fundamental research into drug-receptor interactions.

A Critical Pharmaceutical Impurity

As Cimetidine EP Impurity C, regulatory guidelines mandate that its levels in the final Cimetidine active pharmaceutical ingredient (API) and drug products be strictly controlled.[1] The presence of impurities can potentially affect the safety and efficacy of a medication. Therefore, having a well-characterized reference standard of Cimetidine Amide Dihydrochloride is essential for:

-

Method Validation: Developing and validating analytical methods (primarily HPLC) capable of accurately detecting and quantifying this specific impurity.

-

Quality Control: Routine testing of Cimetidine batches to ensure they meet the purity specifications set by pharmacopeias.

-

Stability Studies: Assessing the degradation pathways of Cimetidine under various stress conditions (heat, light, humidity) where hydrolysis to the amide may occur.

A Tool for Structure-Activity Relationship (SAR) Studies

The cyanoguanidine group of Cimetidine is a bioisostere of the thiourea group found in its predecessor, metiamide, and is considered a "urea equivalent".[3] This group is crucial for the molecule's interaction with the H2 receptor. By synthesizing and testing Cimetidine Amide Dihydrochloride, researchers can directly probe the importance of the cyano group for antagonist activity.[3] Comparing the binding affinity and functional activity of Cimetidine with its amide derivative helps to elucidate the specific hydrogen bonding and electronic interactions within the receptor's binding pocket that are necessary for potent H2-receptor antagonism.[3]

Conclusion

Cimetidine Amide Dihydrochloride is more than a mere molecular variant of a famous drug. Its structure, defined by the conversion of a cyanoguanidine to a urea moiety, places it at a critical intersection of pharmaceutical quality control and medicinal chemistry research. As a designated impurity, its rigorous characterization and monitoring are paramount to ensuring the safety and quality of Cimetidine. Concurrently, as a research tool, it provides invaluable insights into the nuanced structure-activity relationships that govern the therapeutic effect of H2-receptor antagonists. A thorough understanding of its structure, properties, and analysis is therefore indispensable for scientists and professionals dedicated to the development of safe and effective medicines.

References

-

Drug Delivery. CAS:52568-80-6|Cimetidine Amide Dihydrochloride. Available from: [Link]

-

Pino, M. A., & Azer, S. A. (2023). Cimetidine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Wikipedia. Cimetidine. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Cimetidine? Available from: [Link]

-

NURSING.com. Cimetidine Nursing Considerations, Side Effects, and Mechanism of Action. Available from: [Link]

-

Clinicaltrials.eu. Cimetidine – Application in Therapy and Current Clinical Research. Available from: [Link]

-

Drugs.com. Cimetidine: Package Insert / Prescribing Information. Available from: [Link]

-

Gpatindia. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

-

CAS Common Chemistry. Cimetidine hydrochloride. Available from: [Link]

-

Barboza, F. M., et al. (2007). Spectroscopic Studies and DFT Calculations of Cimetidine Complexes with Transition Metal Ions. Journal of the Mexican Chemical Society, 51(4), 216-222. Available from: [Link]

Sources

- 1. Cimetidine Amide Dihydrochloride | LGC Standards [lgcstandards.com]

- 2. CAS:52568-80-6|Cimetidine Amide Dihydrochloride - Drug Delivery [ebclink.com]

- 3. benchchem.com [benchchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Spectroscopic Studies and DFT Calculations of Cimetidine Complexes with Transition Metal Ions [scielo.org.mx]

An In-depth Technical Guide to the Chemical Properties and Stability of Cimetidine Amide Dihydrochloride

Introduction

Cimetidine Amide Dihydrochloride, known formally as [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-urea Dihydrochloride, is a significant compound within the pharmaceutical landscape, primarily recognized as a principal impurity and degradation product of the widely-used histamine H2-receptor antagonist, Cimetidine.[1][2][3] Its presence in Cimetidine drug substances and products necessitates a thorough understanding of its chemical properties and stability profile to ensure the quality, safety, and efficacy of the final pharmaceutical formulations. This guide provides a comprehensive technical overview of Cimetidine Amide Dihydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and degradation pathways, offering insights grounded in established scientific principles and analytical methodologies.

Cimetidine Amide Dihydrochloride is designated as Cimetidine EP Impurity C, highlighting its regulatory importance in pharmaceutical quality control.[2][3] The molecule is formed through the hydrolysis of the cyano group of Cimetidine to a primary amide.[4] This transformation can occur during the synthesis of Cimetidine or as a result of degradation under specific environmental conditions. A comprehensive understanding of this impurity is therefore critical for the development of robust manufacturing processes and stable formulations of Cimetidine.

Physicochemical Properties

A clear understanding of the physicochemical properties of Cimetidine Amide Dihydrochloride is fundamental to predicting its behavior in various formulation and storage conditions. The following table summarizes its key chemical and physical attributes.

| Property | Value | Source(s) |

| Chemical Name | [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-urea Dihydrochloride | [2] |

| Synonyms | Cimetidine EP Impurity C, Cimetidine Hydrochloride Impurity C | [2][5] |

| CAS Number | 52568-80-6 | [2][5] |

| Molecular Formula | C₁₀H₂₀Cl₂N₆OS | [2][5] |

| Molecular Weight | 343.28 g/mol | [2][5] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 170-172°C | [5] |

| Solubility | Slightly soluble in Methanol and Water | [5] |

| pKa | The pKa of the imidazole ring in the parent compound, cimetidine, is approximately 6.8.[6] While a specific pKa for the amide derivative is not readily available, it is expected to be in a similar range, influencing its ionization state at different physiological pH values. |

Synthesis of Cimetidine Amide Dihydrochloride

The primary route to the formation of Cimetidine Amide Dihydrochloride is through the acid-catalyzed hydrolysis of the cyanoguanidine moiety of Cimetidine.[4] This reaction involves the nucleophilic attack of a water molecule on the protonated nitrile carbon, leading to the formation of the amide group. The use of hydrochloric acid not only catalyzes the hydrolysis but also results in the formation of the dihydrochloride salt by protonating the basic nitrogen atoms in the imidazole ring and the guanidine group.[4]

A general laboratory-scale synthesis protocol is as follows:

-

Dissolution: Dissolve Cimetidine in an aqueous solution of hydrochloric acid (e.g., 1N HCl).

-

Reflux: Heat the mixture under reflux for a specified period (e.g., 12 hours) to ensure complete conversion.[4]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

-

Work-up: After completion, cool the reaction mixture. The product can be isolated through crystallization or by extraction into an organic solvent after neutralization of the excess acid.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system to obtain Cimetidine Amide Dihydrochloride of high purity.

Stability Profile and Degradation Pathways

The stability of Cimetidine Amide Dihydrochloride is a critical parameter, particularly as it is an impurity that can form over time. Its stability is influenced by environmental factors such as pH, temperature, and light. The degradation pathways of its parent compound, Cimetidine, provide a strong indication of the potential degradation routes for the amide derivative.

Hydrolytic Degradation

Given that Cimetidine Amide Dihydrochloride is a product of hydrolysis, it is susceptible to further degradation under hydrolytic conditions, particularly at elevated temperatures and extreme pH values. The amide bond itself can be hydrolyzed to form a carboxylic acid derivative and ammonia, although this would likely require more forcing conditions than the initial formation from the nitrile. The primary hydrolytic degradation of the parent cimetidine involves the cleavage of the cyanoguanidino group to yield a guanylurea derivative.[1]

Oxidative Degradation

The thioether linkage in the side chain of Cimetidine Amide Dihydrochloride is a primary site for oxidative degradation.[7][8] Exposure to oxidizing agents can lead to the formation of the corresponding sulfoxide. Further oxidation to the sulfone is also possible under more stringent oxidative stress. Studies on Cimetidine have shown that degradation products can also arise from the addition of hydroxyl radicals and oxidative cleavage of the molecule.[7][8]

Photodegradation

While Cimetidine is reported to be resistant to direct photolysis, it is susceptible to indirect photodegradation mediated by singlet oxygen.[9][10][11] It is plausible that Cimetidine Amide Dihydrochloride would exhibit a similar photostability profile. The imidazole ring is a likely site for photooxidation. Therefore, protection from light is advisable for long-term storage of the compound and formulations containing it.

The following diagram illustrates the potential degradation pathways of Cimetidine Amide Dihydrochloride based on the known degradation of Cimetidine.

Caption: Workflow for a forced degradation study of Cimetidine Amide Dihydrochloride.

Conclusion

Cimetidine Amide Dihydrochloride, as a key impurity of Cimetidine, demands careful consideration in the development and manufacturing of this important pharmaceutical agent. Its physicochemical properties, particularly its solubility and potential for degradation via hydrolysis, oxidation, and photooxidation, must be well-understood to control its formation and ensure the stability of Cimetidine formulations. The implementation of robust analytical methods and comprehensive forced degradation studies are paramount for the accurate quantification of this impurity and for the development of stable and safe drug products. This guide provides a foundational understanding to aid researchers and drug development professionals in navigating the challenges associated with Cimetidine Amide Dihydrochloride.

References

-

CABI Digital Library. Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Available from: [Link].

-

ResearchGate. Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation | Request PDF. Available from: [Link].

-

PubMed. X-ray structural studies and physicochemical properties of cimetidine polymorphism. Available from: [Link].

-

ACS Publications. Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology. Available from: [Link].

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link].

-

African Journal of Biomedical Research. Formulation And Evaluation of Dispersible Tablet of Cimetidine. Available from: [Link].

-

Scribd. Cimetidine | PDF | Amide | Chemical Reactions. Available from: [Link].

- Google Patents. A process for the preparation of cimetidine. EP 0279161 A2.

-

National Center for Biotechnology Information. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf. Available from: [Link].

-

ResearchGate. Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine | Request PDF. Available from: [Link].

-

College of Saint Benedict and Saint John's University. Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Available from: [Link].

-

ResearchGate. (PDF) Physicochemical stability of cimetidine amorphous forms estimated by isothermal microcalorimetry. Available from: [Link].

-

ResearchGate. Physicochemical properties of cimetidine | Download Table. Available from: [Link].

-

MedCrave. Forced degradation studies. Available from: [Link].

-

The International Pharmacopoeia. Cimetidine (Cimetidinum). Available from: [Link].

-

Letters in Applied NanoBioScience. A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. Available from: [Link].

-

ResearchGate. A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. Available from: [Link].

- Google Patents. US4855439A - Process for the preparation of cimetidine.

-

Drug Delivery. CAS:52568-80-6|Cimetidine Amide Dihydrochloride. Available from: [Link].

- Google Patents. EP0279161A2 - A process for the preparation of cimetidine.

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link].

-

Longdom Publishing. Fragility of Cimetidine Drug Probed by Broadband Dielectric Spect. Available from: [Link].

-

ResearchGate. (PDF) Formulation and Evaluation of Floating Tablets of Cimetidine. Available from: [Link].

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

-

Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link].

-

PubMed. Clinical pharmacokinetics of cimetidine. Available from: [Link].

-

pKa in action—the development of the drug cimetidine. Available from: [Link].

-

ChemBK. Cimetidine (base or and unspecifieds salts). Available from: [Link].

-

National Center for Biotechnology Information. Cimetidine. PubChem Compound Database. Available from: [Link].

Sources

- 1. Kinetics of the acid-catalyzed hydrolysis of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cimetidine Amide Dihydrochloride | LGC Standards [lgcstandards.com]

- 3. Cimetidine Amide Dihydrochloride | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS:52568-80-6|Cimetidine Amide Dihydrochloride - Drug Delivery [ebclink.com]

- 6. pKa in action—the development of the drug cimetidine [almerja.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. employees.csbsju.edu [employees.csbsju.edu]

A Comparative Mechanistic Analysis of Cimetidine and Cimetidine Amide Dihydrochloride at the Histamine H₂ Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cimetidine, the prototypical histamine H₂ receptor antagonist, revolutionized the treatment of acid-peptic disorders. Its mechanism of action, centered on the competitive blockade of histamine-mediated gastric acid secretion, is well-established. Cimetidine Amide Dihydrochloride, a primary impurity and derivative of cimetidine, presents a subtle yet significant structural modification—the hydrolysis of the cyanoguanidine moiety to a primary amide. This guide provides a detailed comparative analysis of the mechanisms of action of these two molecules. We will delve into the canonical signaling pathway of the H₂ receptor, the established pharmacology of cimetidine, and an analytical discussion on how the structural divergence in Cimetidine Amide Dihydrochloride is anticipated to influence receptor interaction and pharmacological activity. This document also provides comprehensive, field-tested protocols for the experimental evaluation of H₂ receptor antagonists, empowering researchers to further probe the structure-activity relationships within this chemical class.

Introduction: The Histamine H₂ Receptor and Gastric Acid Secretion

The histamine H₂ receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of gastric parietal cells[1][2]. Its activation by endogenous histamine is a primary stimulus for gastric acid secretion[1][3]. Understanding this signaling cascade is fundamental to appreciating the mechanism of action of cimetidine and its derivatives.

Upon histamine binding, the H₂ receptor undergoes a conformational change, activating the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels[4]. Elevated cAMP activates protein kinase A (PKA), which phosphorylates and activates the H+/K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the gastric lumen[5].

Caption: Histamine H₂ Receptor Signaling Pathway in Gastric Parietal Cells.

Cimetidine: The Archetypal H₂ Receptor Antagonist

Mechanism of Action

Cimetidine functions as a specific and competitive antagonist at the histamine H₂ receptor[2][3][6]. Its structure, featuring an imidazole ring similar to histamine, allows it to bind to the receptor's active site[7]. However, key structural differences prevent it from inducing the conformational change necessary for receptor activation. By occupying the receptor, cimetidine blocks histamine from binding, thereby inhibiting the entire downstream signaling cascade that leads to acid secretion[5][8]. This competitive antagonism effectively reduces both basal and stimulated gastric acid output[1][3].

Pharmacological Profile of Cimetidine

The pharmacological characteristics of cimetidine have been extensively documented.

| Parameter | Value | Species/Tissue |

| H₂ Receptor Binding | ||

| pA₂ | 6.1 | Guinea Pig Atrium |

| KB | 7.9 x 10⁻⁷ M | Guinea Pig Atrium |

| Functional Inhibition | ||

| EC₅₀ (vs. Histamine) | ~1-2 µM | Heidenhain Pouch Dogs |

| EC₅₀ (vs. Pentagastrin) | ~2.5 µM | Human Volunteers |

Data compiled from multiple sources[9][10].

Off-Target Effects and Drug Interactions

A critical aspect of cimetidine's profile is its interaction with the cytochrome P450 (CYP) enzyme system[8]. Cimetidine is a known inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This inhibition can decrease the metabolism of co-administered drugs that are substrates for these enzymes, leading to increased plasma concentrations and potential toxicity[6][8].

Furthermore, at higher doses, cimetidine exhibits weak antiandrogenic effects, which can lead to side effects such as gynecomastia and impotence[1][11]. These effects are attributed to its ability to displace dihydrotestosterone from androgen-binding sites and to increase prolactin levels[1].

Cimetidine Amide Dihydrochloride: A Structural and Mechanistic Perspective

Cimetidine Amide Dihydrochloride is identified as Cimetidine EP Impurity C, a derivative formed by the hydrolysis of the nitrile group in the cyanoguanidine moiety to a primary amide[1]. This seemingly minor chemical transformation has significant implications for the molecule's electronic and steric properties, which are likely to alter its interaction with the H₂ receptor.

Caption: Structural comparison of Cimetidine and its Amide derivative.

Anticipated Impact on H₂ Receptor Binding and Activity

The cyanoguanidine group of cimetidine is a key pharmacophoric feature, acting as a "urea equivalent" that is critical for receptor interaction[1]. Its planarity and electron-withdrawing nature contribute to the molecule's binding affinity. The conversion to an amide group introduces several changes:

-

Electronic Properties: The amide group is less electron-withdrawing than the cyanoguanidine moiety. This could alter the charge distribution across the molecule and affect the strength of hydrogen bonding interactions with receptor residues.

-

Steric Hindrance: The amide group may have a different spatial arrangement compared to the cyanoguanidine group, potentially leading to steric clashes or a less optimal fit within the H₂ receptor binding pocket.

-

Basicity: Modifications to the guanidine portion of cimetidine are known to influence its basicity, which in turn affects its ionization state at physiological pH and its interaction with the receptor[7].

Given these considerations, it is plausible that Cimetidine Amide Dihydrochloride exhibits a lower binding affinity and reduced antagonist potency at the H₂ receptor compared to the parent cimetidine molecule. However, without empirical data, this remains a well-founded hypothesis. The primary utility of this compound in research is to probe the specific interactions of the polar side chain within the H₂ receptor, helping to refine our understanding of the pharmacophore[1].

Experimental Protocols for H₂ Receptor Antagonist Characterization

To empirically determine and compare the pharmacological profiles of compounds like cimetidine and its amide derivative, standardized in vitro assays are essential.

Radioligand Binding Assay for H₂ Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H₂ receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]tiotidine (a potent H₂ antagonist). Prepare a stock solution in the assay buffer. The final concentration in the assay should be at or below its Kd value.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled H₂ antagonist (e.g., ranitidine).

-

Test Compound: Prepare a serial dilution of the test compound (e.g., Cimetidine Amide Dihydrochloride) in the assay buffer.

-

Receptor Source: Membrane homogenates from cells or tissues expressing the human H₂ receptor.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the receptor membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Functional Assay for H₂ Receptor Antagonist Potency

This protocol measures the functional potency (pA₂) of an antagonist by quantifying its ability to inhibit agonist-induced cAMP production in cells expressing the H₂ receptor.

Workflow Diagram:

Caption: Workflow for a cell-based functional antagonist assay.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human H₂ receptor.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Add varying concentrations of the test antagonist to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of an H₂ receptor agonist (e.g., histamine, typically at its EC₈₀ concentration) to the wells.

-

Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF®, ELISA).

-

Measure the cAMP levels in each well.

-

-

Data Analysis:

-

Construct dose-response curves for the antagonist's inhibition of the agonist-induced cAMP response.

-

Determine the IC₅₀ of the antagonist.

-

To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

-

The pA₂ value, a measure of antagonist potency, can be derived from the Schild analysis.

-

Conclusion

Cimetidine remains a cornerstone in the study of histamine H₂ receptor pharmacology. Its mechanism as a competitive antagonist is thoroughly understood and serves as a benchmark for the evaluation of new compounds. Cimetidine Amide Dihydrochloride, while primarily an impurity, offers a valuable tool for dissecting the molecular interactions within the H₂ receptor's binding site. The structural change from a cyanoguanidine to an amide moiety is predicted to reduce antagonist potency due to altered electronic and steric properties. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis and for the broader characterization of novel H₂ receptor modulators. Further investigation into such derivatives is crucial not only for ensuring the purity and safety of existing pharmaceuticals but also for advancing the rational design of next-generation therapeutics.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cimetidine? Retrieved from [Link]

-

Dr.Oracle. (2025, May 20). What is the effect of Cimetidine (Histamine H2-receptor antagonist)? Retrieved from [Link]

-

Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Cimetidine used for? Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. Retrieved from [Link]

-

Drugs.com. (2025, November 22). Cimetidine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Dr.Oracle. (2025, April 14). What is cimetidine (histamine H2-receptor antagonist)? Retrieved from [Link]

-

Gpatindia. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

- Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1978). Characterization and development of cimetidine as a histamine H2-receptor antagonist. Gastroenterology, 74(2 Pt 2), 339–347.

- Brimblecombe, R. W., Duncan, W. A., & Parsons, M. E. (1975). The pharmacology of cimetidine, a new histamine H2-receptor antagonist. British Journal of Pharmacology, 53(3), 435P–436P.

- Finkelstein, W., & Isselbacher, K. J. (1978). Cimetidine. The New England Journal of Medicine, 299(18), 992–996.

-

YouTube. (2016, August 1). Cimetidine Nursing Considerations, Side Effects, and Mechanism of Action Pharmacology for Nurses. Retrieved from [Link]

- Phadke, A. S., & O'Donnell, J. T. (1982). Cimetidine: II. Adverse reactions and patterns of use. American Journal of Hospital Pharmacy, 39(11), 1918–1920.

-

PubMed. (n.d.). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Cimetidine. Retrieved from [Link]

-

Drugs.com. (2024, October 10). Cimetidine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

-

PubMed. (n.d.). A consideration of the adverse effects of cimetidine. Retrieved from [Link]

-

YouTube. (2025, June 15). H2 Antihistamines Pharmacology USMLE ! Ranitidine, Famotidine, Cimetidine | Dr.G. Bhanu Prakash. Retrieved from [Link]

-

PubMed. (n.d.). What are the differences between the H2-receptor antagonists? Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Cimetidine - Pharmaceutical Drugs. Retrieved from [Link]

-

StatPearls. (n.d.). Cimetidine. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Encapsulation of Histamine H2-Receptor Antagonists by Cucurbit[11]Uril: An Experimental and Computational Study. Retrieved from [Link]

-

Scribd. (n.d.). Cimetidine | PDF | Amide | Chemical Reactions. Retrieved from [Link]

-

YouTube. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. Retrieved from [Link]

-

MDPI. (2023, December 2). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Retrieved from [Link]

-

PubMed. (n.d.). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.box [sci-hub.box]

- 5. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to Cimetidine Amide Dihydrochloride as a Cimetidine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

Cimetidine, a histamine H₂-receptor antagonist, marked a pivotal moment in the treatment of peptic ulcers and gastroesophageal reflux disease. While newer therapeutic agents have since emerged, the principles governing its purity and the control of related substances remain a cornerstone of good manufacturing practice (GMP) and regulatory compliance. The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy. This guide provides a comprehensive technical overview of a key cimetidine impurity: Cimetidine Amide Dihydrochloride, also known as Cimetidine EP Impurity C. We will delve into its origin, chemical properties, and the analytical methodologies crucial for its detection and control, offering field-proven insights for professionals in drug development and quality assurance.

Cimetidine Amide Dihydrochloride: Unveiling a Critical Impurity

Cimetidine Amide Dihydrochloride is a significant process-related impurity and potential degradation product of cimetidine. Its formation underscores the importance of meticulous control over synthesis and storage conditions.

Chemical Identity and Structure

Cimetidine Amide Dihydrochloride is structurally analogous to the parent cimetidine molecule, with the defining difference being the hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂) functional group. This transformation, while seemingly minor, alters the molecule's polarity and potential for interaction, necessitating its careful monitoring.

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Cimetidine | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | 51481-61-9 | C₁₀H₁₆N₆S | 252.34 g/mol |

| Cimetidine Amide Dihydrochloride | [methylamino-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]methylidene]urea;dihydrochloride | 52568-80-6 | C₁₀H₁₈N₆OS · 2HCl | 343.28 g/mol |

Genesis of an Impurity: Formation Pathways

The conversion of cimetidine to its amide analogue is primarily a result of hydrolysis. This reaction can be catalyzed by the presence of acidic or basic conditions, making it a critical consideration during both the synthesis of the API and the shelf-life of the finished drug product.[1]

Acid-Catalyzed Hydrolysis Mechanism:

The acid-catalyzed hydrolysis of the nitrile group in cimetidine proceeds through a well-established mechanism. The presence of an acid protonates the nitrogen atom of the nitrile, enhancing the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a protonated amide intermediate, which then deprotonates to yield the stable amide.[2][3][4]

Caption: Acid-catalyzed hydrolysis of Cimetidine to Cimetidine Amide.

This transformation is a key focus of forced degradation studies, where the drug substance is intentionally exposed to stress conditions like acid, base, oxidation, and heat to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Analytical Control: Detection and Quantification

The robust control of Cimetidine Amide Dihydrochloride relies on a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, as outlined in pharmacopeias such as the European Pharmacopoeia (Ph. Eur.).[5]

High-Performance Liquid Chromatography (HPLC) Methodology

A reversed-phase HPLC method is typically employed to separate cimetidine from its related substances, including the amide impurity. The following protocol is a representative example based on pharmacopeial guidelines and published validation studies.[6][7][8][9][10]

Experimental Protocol: HPLC Analysis of Cimetidine Related Substances

-

Chromatographic System:

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, offering a good balance of resolution and efficiency. The use of a C18 column is specified in several pharmacopoeial methods for cimetidine analysis.[11]

-

Mobile Phase: A gradient elution is often necessary to achieve optimal separation of all impurities.

-

Mobile Phase A: A phosphate buffer solution (e.g., 0.01 M potassium dihydrogen phosphate) adjusted to an acidic pH (e.g., pH 2.5-3.5) with phosphoric acid. The acidic pH ensures the ionization of cimetidine and its impurities, leading to better peak shape and retention on the reversed-phase column.

-

Mobile Phase B: Acetonitrile or methanol. The organic modifier is used to elute the analytes from the column.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature, for example, 30 °C, is crucial for reproducible retention times.

-

Detection: UV detection at approximately 220 nm is suitable as both cimetidine and its impurities exhibit significant absorbance at this wavelength.[12]

-

-

Sample and Standard Preparation:

-

Test Solution: Accurately weigh and dissolve a specified amount of the cimetidine sample in the mobile phase A to achieve a target concentration (e.g., 0.4 mg/mL).

-

Reference Solution (a): Prepare a dilute solution of the cimetidine test solution to a known concentration (e.g., 0.2% of the test solution concentration) for the quantification of impurities.

-

Reference Solution (b) - System Suitability: A solution containing cimetidine and known impurities, including Cimetidine Amide Dihydrochloride (Impurity C), is used to verify the performance of the chromatographic system. This is often available as a certified reference material from pharmacopeial bodies.[5]

-

-

System Suitability:

-

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. Key parameters include:

-

Resolution: The resolution between the peaks for Cimetidine Impurity C and a closely eluting impurity (e.g., Impurity D) should be not less than 1.5.[5]

-

Tailing Factor: The tailing factor for the cimetidine peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the cimetidine peak should be not more than 2.0%.

-

-

-

Quantification:

-

The amount of Cimetidine Amide Dihydrochloride in the sample is calculated by comparing its peak area in the test solution chromatogram to the peak area of the cimetidine peak in the reference solution (a), taking into account the respective concentrations and any specified correction factors. The European Pharmacopoeia specifies a correction factor of 2.5 for Impurity C.

-

Caption: HPLC workflow for the analysis of cimetidine impurities.

Method Validation: Ensuring Trustworthy Results

The described HPLC method must be rigorously validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][13] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including other impurities, degradation products, and excipients. This is often demonstrated through peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.

-

Linearity: The method should demonstrate a linear relationship between the concentration of Cimetidine Amide Dihydrochloride and its peak area over a specified range.

-

Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of the impurity (spiked samples).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.

Synthesis of a Reference Standard

The availability of a pure reference standard for Cimetidine Amide Dihydrochloride is essential for the accurate quantification of this impurity. A common laboratory-scale synthesis involves the controlled acid-catalyzed hydrolysis of cimetidine.[14]

Protocol: Synthesis of Cimetidine Amide Dihydrochloride Reference Standard

-

Dissolve cimetidine in an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

Heat the mixture under reflux for an extended period (e.g., 12 hours) to facilitate the hydrolysis of the nitrile group.[14]

-

Monitor the reaction progress using HPLC to ensure the complete conversion of the starting material.

-

Upon completion, cool the reaction mixture to allow for the crystallization of Cimetidine Amide Dihydrochloride.

-

Isolate the product by filtration, wash with a suitable solvent (e.g., cold water or acetone) to remove any residual acid and unreacted starting material, and dry under vacuum.

-

Characterize the synthesized material using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity before use as a reference standard.

Strategies for Impurity Control in Manufacturing

The control of Cimetidine Amide Dihydrochloride is a multifaceted endeavor that begins with a thorough understanding of the manufacturing process and culminates in a robust quality control strategy.[15][16]

-

Process Optimization: Meticulous control of the cimetidine synthesis process is paramount. This includes the careful selection of reagents, solvents, and reaction conditions (temperature, pH, and reaction time) to minimize the formation of the amide impurity.

-

Raw Material and Intermediate Control: Stringent quality control of starting materials and intermediates is essential to prevent the introduction of substances that could promote the hydrolysis of the nitrile group.

-

Purification: Effective purification steps, such as recrystallization, are critical for removing any formed Cimetidine Amide Dihydrochloride from the final API.

-

Stability Testing: A comprehensive stability testing program, including forced degradation studies, is necessary to understand the degradation pathways of cimetidine and to establish appropriate storage conditions and a re-test period or shelf life for both the drug substance and the finished drug product.

Conclusion

Cimetidine Amide Dihydrochloride represents a critical quality attribute in the manufacturing of cimetidine. Its control is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final pharmaceutical product. A deep understanding of its formation through hydrolysis, coupled with the implementation of a validated, stability-indicating HPLC method, provides the necessary framework for its effective management. For researchers and professionals in drug development, a proactive approach to impurity profiling and control, as outlined in this guide, is indispensable for bringing safe and effective medicines to patients.

References

-

Letters in Applied NanoBioScience. A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. 2019. Available from: [Link]

-

ResearchGate. A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. 2020. Available from: [Link]

-

European Pharmacopoeia. CIMETIDINE Cimetidinum. 2012. Available from: [Link]

-

PubMed. Kinetics of the acid-catalyzed hydrolysis of cimetidine. 1989. Available from: [Link]

-

PubMed. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. 2025. Available from: [Link]

-

Gpatindia. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. 2020. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. General Information: New Expression of Acceptance Criteria in the Test for Related Substances. Available from: [Link]

-

PubMed. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. 1996. Available from: [Link]

-

IIUM Repository (IRep). High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study. 2022. Available from: [Link]

-

OUCI. Simultaneous Determination of Cimetidine and Related Compounds in Pharmaceuticals by HPLC on a Porous Graphitic Carbon Column. Available from: [Link]

- Google Patents. CN112394134A - Detection method of related substances of cimetidine raw material medicine.

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. Available from: [Link]

-

Veeprho. Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. 2020. Available from: [Link]

-

The Pharma Enthusiast. How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. 2025. Available from: [Link]

-

National Center for Biotechnology Information. Cimetidine - Pharmaceutical Drugs. Available from: [Link]

-

YouTube. mechanism of amide hydrolysis. 2019. Available from: [Link]

-

USP. Cimetidine Hydrochloride. Available from: [Link]

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

- Google Patents. EP0046635A1 - Process for the preparation of cimetidine.

-

Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available from: [Link]

-

Chemistry LibreTexts. 11.13: Acid-Catalyzed Amide Hydrolysis. 2014. Available from: [Link]

-

Analytics-Shop. HPLC Column Selection according to Ph. EUR. Available from: [Link]

Sources

- 1. Kinetics of the acid-catalyzed hydrolysis of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drugfuture.com [drugfuture.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study - IIUM Repository (IRep) [irep.iium.edu.my]

- 10. CN112394134A - Detection method of related substances of cimetidine raw material medicine - Google Patents [patents.google.com]

- 11. HPLC Column Selection according to Ph. EUR. | Analytics-Shop [analytics-shop.com]

- 12. Cimetidine Hydrochloride [drugfuture.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. benchchem.com [benchchem.com]

- 15. veeprho.com [veeprho.com]

- 16. pharmaguru.co [pharmaguru.co]

The Dawn of Rational Drug Design: A Technical History of Cimetidine and its Derivatives

Abstract

This in-depth technical guide charts the landmark discovery and development of cimetidine, the first blockbuster drug developed through a rational, mechanism-based approach. We will explore the scientific journey, from the initial hypothesis of a second histamine receptor to the meticulous chemical synthesis and biological evaluation that culminated in a revolutionary treatment for peptic ulcer disease. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles of structure-activity relationships, the evolution of experimental protocols, and the enduring legacy of cimetidine in modern pharmacology.

The Unmet Need and the Histamine Hypothesis

Prior to the 1970s, peptic ulcers were a debilitating and often life-threatening condition with limited and largely ineffective treatment options.[1] Treatment typically involved antacids for temporary relief, restrictive diets, and, in severe cases, invasive surgery.[1] The prevailing understanding was that excess stomach acid was a primary cause, and it was known that the endogenous amine, histamine, was a potent stimulator of gastric acid secretion.[2][3] However, conventional antihistamines, which targeted what would later be classified as the H1 receptor, were ineffective at blocking this acid production.[2] This crucial observation led Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) to hypothesize the existence of a second, distinct histamine receptor—the H2 receptor—located on gastric parietal cells and responsible for mediating acid secretion.[1][2][4] This hypothesis, formulated in 1964, marked the beginning of a paradigm shift in drug discovery, moving away from serendipitous findings towards a logical, target-based approach.[2][5]

The Path to the First H2 Antagonist: A Tale of Molecular Modification

The journey from the natural agonist, histamine, to a clinically effective antagonist was a multi-year endeavor rooted in systematic chemical modification and biological testing. The core strategy was to design a molecule that could bind to the H2 receptor without activating it, thereby competitively inhibiting histamine's action.

From Agonist to Antagonist: The Discovery of Burimamide

The initial challenge was to modify the histamine structure to abolish its agonist activity while retaining receptor affinity. The research team, led by Sir James Black, embarked on a rational drug design campaign starting with the structure of histamine itself.[2] They systematically altered the imidazole ring and the ethylamine side chain. A key breakthrough came with the extension of the side chain and the replacement of the basic amino group with a more complex, neutral but polar group. After synthesizing and testing over 200 compounds, they developed burimamide , the first-ever selective H2 receptor antagonist.[4] While burimamide successfully blocked histamine-stimulated acid secretion in animal models, it lacked sufficient oral bioavailability and potency for clinical use.[4]

Enhancing Potency: The Introduction of Metiamide

To improve upon burimamide, the researchers focused on modifying the electronic properties of the imidazole ring and the polarity of the side chain. They introduced an electron-releasing methyl group at the 5-position of the imidazole ring and replaced a methylene group in the side chain with a sulfur atom (a thioether linkage).[6] This led to the synthesis of metiamide .[4] Metiamide was significantly more potent than burimamide and showed promising results in early clinical trials, effectively healing peptic ulcers.[1][7] However, its clinical development was halted due to the emergence of a serious side effect, agranulocytosis (a dangerous drop in white blood cells), which was attributed to the thiourea group in its structure.[1]

The Final Breakthrough: Cimetidine

The setback with metiamide prompted a final, crucial modification. The team sought an isosteric replacement for the thiourea group that would retain the desired physicochemical properties without the associated toxicity.[6] This led to the ingenious substitution of the thiourea with a cyanoguanidine moiety.[1] The resulting compound was cimetidine .[8] Cimetidine not only retained the potent H2-antagonist activity of metiamide but also demonstrated a much-improved safety profile.[7] Following successful clinical trials, cimetidine was launched in 1976 under the brand name Tagamet® and quickly became the world's first blockbuster drug, revolutionizing the treatment of peptic ulcers and solidifying the principles of rational drug design.[1][5][9]

Structure-Activity Relationship (SAR) of Cimetidine Derivatives

The development of cimetidine is a classic example of the power of understanding structure-activity relationships. The key pharmacophoric elements of cimetidine and its predecessors are:

| Structural Feature | Role in Activity | Evolution from Histamine |

| Imidazole Ring | Essential for receptor recognition, mimicking the natural ligand, histamine.[10][11] | Maintained from histamine, with a 5-methyl substitution enhancing potency.[10] |

| Flexible Side Chain | A thioether chain provides optimal spacing and flexibility for receptor binding.[10] The sulfur atom was found to increase potency compared to nitrogen or oxygen.[11] | Extended from the ethylamine side chain of histamine. |

| Polar, Non-basic Terminal Group | The cyanoguanidine group is crucial for antagonist activity. Its electron-withdrawing nature reduces the basicity of the guanidine, which is key for antagonist properties.[12] | Replaced the basic amino group of histamine. The evolution from a simple polar group in burimamide to the cyanoguanidine in cimetidine was critical for potency and safety. |

Later-generation H2 antagonists like ranitidine and famotidine demonstrated that the imidazole ring was not an absolute requirement, with other heterocyclic systems like furan and thiazole being effective substitutes.[10][13]

Mechanism of Action and Signaling Pathways

Cimetidine and its derivatives exert their therapeutic effect by competitively and reversibly blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[14][15][16] This action inhibits the production of gastric acid.

The Histamine H2 Receptor Signaling Cascade

The histamine H2 receptor is a G-protein coupled receptor (GPCR). Its activation by histamine initiates the following signaling cascade:

-

Histamine Binding: Histamine binds to the H2 receptor on the parietal cell.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gs protein.

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Proton Pump Activation: PKA phosphorylates and activates the H+/K+ ATPase (the proton pump), which is the final step in the secretion of H+ ions into the gastric lumen.[16]